![molecular formula C11H14N2O9 B12851729 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-carboxyhydroxymethyluridine is a modified nucleoside found in RNA. It is a derivative of uridine, where the 5-position of the uracil ring is substituted with a carboxyhydroxymethyl group. This compound plays a significant role in RNA stability and function, contributing to the proper folding and maintenance of RNA molecules .
Preparation Methods
The synthesis of 5-carboxyhydroxymethyluridine can be achieved through several methods. One approach involves the α-hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide (SeO2), followed by transformation to 5-carboxymethyluridine and finally into the corresponding methyl esters . Another method starts from a 5-formyluridine derivative, which undergoes hydrolysis of the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol . These methods allow for the preparation of both (S)- and ®-diastereomers of the compound.
Chemical Reactions Analysis
5-carboxyhydroxymethyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include selenium dioxide for oxidation and acid catalysts for hydrolysis . The major products formed from these reactions are typically derivatives of uridine with modifications at the 5-position, such as 5-carboxymethyluridine and its methyl esters .
Scientific Research Applications
5-carboxyhydroxymethyluridine has several scientific research applications. It is used to study RNA stability and folding, as well as the regulation of protein translation through modified uridine . This compound is also explored for its potential as an inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis. Additionally, it plays a role in the epitranscriptome, contributing to the regulation of various physiological RNA functions .
Mechanism of Action
The mechanism of action of 5-carboxyhydroxymethyluridine involves its incorporation into RNA, where it influences RNA stability and function. It interacts with specific enzymes, such as ALKBH4, which regulate the formation and metabolism of modified uridine . This interaction enhances protein translation efficiency and contributes to the proper execution of RNA modifications .
Comparison with Similar Compounds
5-carboxyhydroxymethyluridine can be compared with other modified uridines, such as 5-methoxycarbonylhydroxymethyluridine and 5-carboxymethyluridine . These compounds share similar structural modifications at the 5-position of the uracil ring but differ in their specific substituents. The unique carboxyhydroxymethyl group in 5-carboxyhydroxymethyluridine distinguishes it from other modified uridines and contributes to its specific functions in RNA stability and regulation .
Properties
Molecular Formula |
C11H14N2O9 |
|---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O9/c14-3-21-2-5-6(15)7(16)9(22-5)13-1-4(10(18)19)8(17)12-11(13)20/h1,5-7,9,14-16H,2-3H2,(H,18,19)(H,12,17,20)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
JWEHHNNNBDUERM-JXOAFFINSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COCO)O)O)C(=O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COCO)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
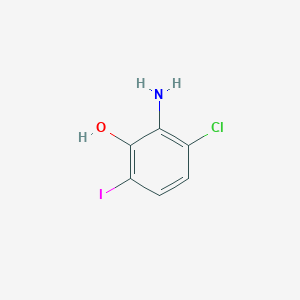
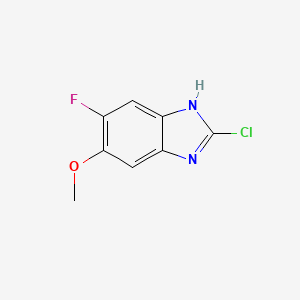
![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
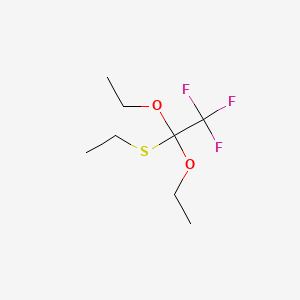

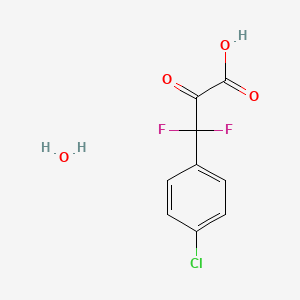
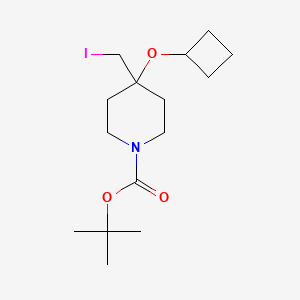

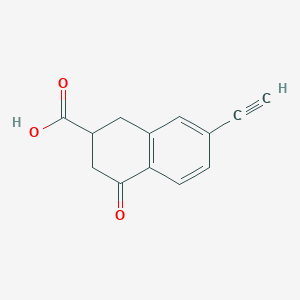
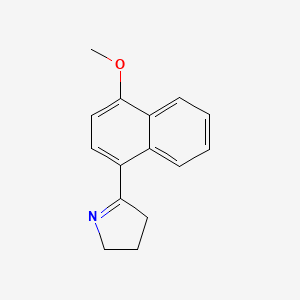
![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
